molecular formula C19H14ClF2N3O3S B2884662 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 899758-66-8

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2884662
CAS No.: 899758-66-8
M. Wt: 437.85
InChI Key: RPVCPGRGKGEDPO-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H14ClF2N3O3S and its molecular weight is 437.85. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C25H22ClN3O4S
  • Molecular Weight : 495.989 g/mol
  • CAS Number : 499125-13-2

Structural Features

The structure includes:

  • A dihydropyrazin core, which is known for its role in various pharmacological activities.
  • A thioether linkage , which can enhance lipophilicity and biological activity.
  • Two aromatic rings that may contribute to interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The dihydropyrazin moiety has been linked to inhibition of cancer cell proliferation through various pathways:

  • Mechanism of Action :
    • Inhibition of DNA synthesis and repair mechanisms.
    • Induction of apoptosis in cancer cells via mitochondrial pathways.
  • Case Studies :
    • A study on structurally related compounds demonstrated a reduction in tumor growth in xenograft models of breast cancer when administered at doses of 50 mg/kg .
    • Another investigation indicated that compounds with similar thioether functionalities showed enhanced activity against leukemia cell lines, suggesting a potential mechanism involving reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • In Vitro Studies :
    • Testing against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating moderate to strong antibacterial activity .
    • Fungal assays demonstrated effectiveness against Candida species, with MIC values comparable to established antifungal agents.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways:

  • Enzyme Targets :
    • Inhibition of cyclooxygenase (COX) enzymes has been observed, which may contribute to its anti-inflammatory properties.
    • Potential inhibition of protein kinases involved in cancer cell signaling pathways has been suggested based on preliminary docking studies.

Data Summary

Activity Type Target/Mechanism Observed Effects References
AnticancerDNA synthesis inhibitionReduced tumor growth in xenografts
AntimicrobialBacterial and fungal targetsMICs 5-20 µg/mL against bacteria; effective against fungi
Enzyme InhibitionCOX enzymesAnti-inflammatory effects

Properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O3S/c1-28-16-5-3-12(9-13(16)20)25-7-6-23-18(19(25)27)29-10-17(26)24-15-4-2-11(21)8-14(15)22/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVCPGRGKGEDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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